molecular formula C9H9N5S B14332060 N''-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine CAS No. 110963-11-6

N''-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine

Cat. No.: B14332060
CAS No.: 110963-11-6
M. Wt: 219.27 g/mol
InChI Key: SNGXLQYGTYFGDI-UHFFFAOYSA-N
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Description

N’'-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, agriculture, and industry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’'-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine can be synthesized through several methods. One common approach involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction.

Another method involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation . This method is advantageous due to its shorter reaction time and higher yields compared to conventional heating methods.

Industrial Production Methods

Industrial production of N’'-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’'-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiadiazole ring can undergo substitution reactions with different nucleophiles or electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’'-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can disrupt DNA replication processes, leading to the inhibition of bacterial and cancer cell proliferation . It may also interact with enzymes and receptors involved in various biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

N’'-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine can be compared with other 1,3,4-thiadiazole derivatives, such as:

The uniqueness of N’'-(5-Phenyl-1,3,4-thiadiazol-2-yl)guanidine lies in its specific structure, which imparts distinct biological activities and makes it a valuable compound for further research and development.

Properties

CAS No.

110963-11-6

Molecular Formula

C9H9N5S

Molecular Weight

219.27 g/mol

IUPAC Name

2-(5-phenyl-1,3,4-thiadiazol-2-yl)guanidine

InChI

InChI=1S/C9H9N5S/c10-8(11)12-9-14-13-7(15-9)6-4-2-1-3-5-6/h1-5H,(H4,10,11,12,14)

InChI Key

SNGXLQYGTYFGDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)N=C(N)N

Origin of Product

United States

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